molecular formula C20H30N2O5 B1336799 (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid CAS No. 7801-71-0

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid

Cat. No.: B1336799
CAS No.: 7801-71-0
M. Wt: 378.5 g/mol
InChI Key: XGJGWYRHLPSMLW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyloxy carbonyl group, two amide groups, and a carboxylic acid group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, carbonyl compounds are key building blocks in organic chemistry and can be converted into a variety of valuable products including aldehydes, ketones, esters, amides, and carboxylic acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. Tools like ProtParam can be used to compute various physical and chemical parameters for a given protein sequence .

Scientific Research Applications

Synthesis of Isotomers and Amino Acids

The compound has been utilized in the synthesis of isotopically labeled amino acids. For instance, in the synthesis of isotomers of branched-chain amino acids such as isoleucine and leucine, this compound plays a crucial role in constructing the side chain labeled isoleucines through alkylating and Strecker synthesis methods (Yuan Kor, 1983).

Role in Folate Metabolism

It has been used in the preparation of precursors to amides and peptides of methotrexate, a drug involved in inhibiting folate metabolism. This application is significant in understanding the biochemical pharmacological properties of methotrexate and its interaction with dihydrofolate reductase (Piper et al., 1982).

Stereoselective Synthesis Applications

This compound is relevant in the stereoselective synthesis of amino acids. For example, it has been used in the synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the hexapeptide portion of the antitumor antibiotic bleomycin A2 (Giordano et al., 1999).

Applications in Chemistry and Biochemistry

The compound is also instrumental in chemical and biochemical studies, such as in the generation of Swiss Cheese flavor components via the reaction of amino acids with carbonyl compounds (Griffith & Hammond, 1989) and in the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, which are important in the study of antimetabolites produced by microorganisms (Maehr & Leach, 1978).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide an accurate analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given its complex structure and the presence of several functional groups, it could be of interest in the field of organic synthesis or medicinal chemistry .

Properties

IUPAC Name

4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O5/c1-13(2)10-16(18(23)21-17(19(24)25)11-14(3)4)22-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJGWYRHLPSMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80999266
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-71-0
Record name N-(N-(Benzyloxycarbonyl)-L-leucyl)-L-leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC335978
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80999266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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